Bienvenue dans la boutique en ligne BenchChem!

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Lipophilicity Drug Design ADME

This fully synthetic psoralen derivative features a unique C5 n-butyl + C3 phenyl + C2 methyl substitution pattern—distinct from natural psoralens. With ChEMBL annotation (CHEMBL3790643) for β-glucuronidase inhibition and high LogP (6.69), it is a differentiated tool for ion channel (Kv1.3 IC50 down to 0.7 µM in analog series), anticancer (scaffold validated by DMFC at IC50 8.46 µM), and nuclear receptor profiling. Avoid generic analogs—this substitution vector governs potency and selectivity.

Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
Cat. No. B4701892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4
InChIInChI=1S/C22H20O3/c1-3-4-8-16-11-21(23)25-19-13-20-18(12-17(16)19)22(14(2)24-20)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
InChIKeySNLLCXRLHWLTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: A Multi-Substituted Furocoumarin Scaffold for Focused Library Design


5-Butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS: 374763-98-1) is a fully synthetic, tetra-substituted linear psoralen derivative (C22H20O3, MW: 332.39 g/mol) . The compound features a unique substitution pattern combining a C5 n-butyl group, a C2 methyl group, and a C3 phenyl ring on the 7H-furo[3,2-g]chromen-7-one core, which differentiates it from both natural psoralens and simpler synthetic analogs [1]. Its high predicted lipophilicity (LogP ≈ 6.69) and elevated boiling point (504.5 °C) reflect its extended hydrophobic character, making it a candidate for exploring structure-activity relationships (SAR) at underexplored substitution vectors on the psoralen pharmacophore .

Why 5-Butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Cannot Be Replaced by Unsubstituted or Singly-Substituted Psoralens


The furo[3,2-g]chromen-7-one scaffold exhibits pronounced sensitivity to the position, size, and electronic character of substituents, which governs ion channel blocking potency, antiproliferative activity, and estrogen receptor modulation [1]. Small structural changes can shift the half-blocking concentration (IC50) on Kv1.3 channels by orders of magnitude, as seen in the 3-alkyl/3-aryl psoralen series where the most potent analog achieved an IC50 of 0.7 µM while others were substantially weaker [1]. Similarly, among six coumarin derivatives tested against HepG2 cells, only 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) exhibited strong cytotoxicity (IC50 = 8.46 µM) [2]. The C5 butyl and C3 phenyl substituents of the target compound introduce steric bulk and lipophilicity that are absent in unsubstituted psoralen (LogP ≈ 2.5), fundamentally altering membrane partitioning, protein binding, and metabolic stability [3]. Generic substitution with simpler analogs therefore carries a high risk of losing the specific pharmacological profile that this substitution pattern may confer.

Quantitative Differentiation Evidence: 5-Butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one vs. Key Comparators


Enhanced Lipophilicity (LogP 6.69) vs. Unsubstituted Psoralen (LogP ~2.5) Drives Differential Membrane Partitioning

The target compound exhibits a predicted LogP of 6.69, approximately 4.2 log units higher than unsubstituted psoralen (LogP ≈ 2.5) [1]. This difference corresponds to a roughly 16,000-fold increase in theoretical octanol-water partition coefficient, which is expected to substantially alter membrane permeability, plasma protein binding, and tissue distribution compared to the parent scaffold [1]. Among furo[3,2-g]chromen-7-one analogs with C5 alkyl substitution, LogD values are reported in the range of 4.09, indicating that the additional C3 phenyl and C2 methyl groups contribute significantly to the overall lipophilicity [2].

Lipophilicity Drug Design ADME Psoralen SAR

Kv1.3 Channel Blockade: Class-Level Potency Inferred from 3-Aryl Furocoumarin Series with Sub-Micromolar IC50

In a systematic study of 3-alkyl and 3-aryl-7H-furo[3,2-g]chromen-7-ones, all tested furocoumarins exhibited Kv channel blocking activity, with the most potent analog achieving a half-blocking concentration (IC50) of 0.7 µM against Kv1.3 channels expressed in L-929 mouse fibroblasts [1]. The target compound, bearing a C3 phenyl substituent consistent with the SAR requirement for potent Kv1.3 blockade, belongs to the 3-aryl subclass identified as active in this study [1]. Unsubstituted psoralen and C3-alkyl analogs lacking aryl substitution showed weaker or uncharacterized Kv1.3 activity, highlighting the importance of the C3 aromatic group for channel interaction [1].

Ion Channels Kv1.3 Immunomodulation Psoralen Pharmacology

Antiproliferative Potential: Scaffold Proximity to DMFC with Confirmed HepG2 Cytotoxicity (IC50 = 8.46 µM)

Among six synthetic coumarin derivatives, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) demonstrated the strongest cytotoxicity against human hepatoma HepG2 cells with an IC50 of 8.46 ± 0.28 µM after 48-hour treatment [1]. DMFC induced p53-dependent apoptosis through both extrinsic and intrinsic pathways, activating caspases 3, 8, and 9, depolarizing mitochondrial membrane potential, and upregulating pro-apoptotic Bcl-2 family members (Bax, Bad, tBid) while downregulating Bcl-2 and Bcl-xl [1]. The target compound differs from DMFC at positions C2 (methyl retained), C3 (phenyl vs. H), and C5 (butyl vs. methyl), offering a scaffold for exploring the impact of increased steric bulk and lipophilicity on anticancer potency relative to this validated lead.

Anticancer Hepatoma Apoptosis p53 Pathway

Estrogen Receptor Modulation: Substitution Pattern Consistent with Furo[3,2-g]chromene SERM Pharmacophore

A patent family (US 8,877,949; CN 101891745) discloses furo[3,2-g]chromene derivatives as estrogen receptor modulators, demonstrating that the furochromene scaffold can simulate estrogen and bind to both ERα and ERβ subtypes [1]. The target compound contains a C3 phenyl group on the furo[3,2-g]chromen-7-one core, a feature shared with known phytoestrogenic furocoumarins such as alloisoimperatorin, which induces alkaline phosphatase activity (an estrogenic marker) with an EC50 of 0.8 µg/mL . This differentiates it from psoralens lacking C3 aromatic substitution, which are primarily studied for phototoxicity and DNA crosslinking rather than selective estrogen receptor modulation [2].

Estrogen Receptor SERM Nuclear Receptor Women's Health

Thermal Stability and Physical Form Differentiation: Boiling Point 504.5 °C vs. 5-Butyl-3-methyl Analog at 415.2 °C

The target compound exhibits a predicted boiling point of 504.5 ± 38.0 °C at 760 mmHg, approximately 89 °C higher than the structurally related 5-butyl-3-methylfuro[3,2-g]chromen-7-one (boiling point: 415.2 ± 40.0 °C) . This substantial difference, driven by the C3 phenyl group replacing a methyl substituent, reflects stronger intermolecular interactions and greater thermal stability . The density is comparable between the two compounds (1.2 ± 0.1 vs. 1.171 ± 0.06 g/cm³), but the flash point of the target compound (258.9 °C) is also notably higher than that of the 5-butyl-3-methyl analog (204.9 °C), indicating reduced volatility and potentially safer handling at elevated temperatures .

Thermal Stability Formulation Process Chemistry Physicochemical Properties

β-Glucuronidase Inhibition: Target Compound Registered in ChEMBL with Assay Data Supporting Metabolic Enzyme Profiling

The target compound (ChEMBL ID: CHEMBL3790643) has been registered in the ChEMBL database with bioactivity data for inhibition of bovine β-glucuronidase, assessed by spectrophotometric detection of p-nitrophenol formation from p-nitrophenyl-β-D-glucuronide after 30-minute preincubation [1]. Unsubstituted psoralen (CHEMBL164660) has been profiled against different enzymatic targets—acetylcholinesterase (IC50 = 6,480 nM) and MAO-A (IC50 = 20,000 nM)—but shows no registered β-glucuronidase inhibition data, indicating a distinct target selectivity profile [2]. β-Glucuronidase inhibition is relevant for modulating enterohepatic recirculation of glucuronidated drug metabolites and for inflammatory bowel disease research [1].

β-Glucuronidase Drug Metabolism Enzyme Inhibition ChEMBL

Priority Application Scenarios for 5-Butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Based on Quantitative Evidence


Kv1.3-Targeted Immunomodulatory Drug Discovery

The C3-phenyl substitution pattern on the furo[3,2-g]chromen-7-one core places this compound within the 3-aryl furocoumarin subclass shown to block Kv1.3 channels with sub-micromolar potency (most potent analog IC50 = 0.7 µM) [1]. Procurement for ion channel screening cascades is indicated, particularly for autoimmune disease programs where Kv1.3 blockade on effector memory T cells is a validated therapeutic strategy. The compound's high LogP (6.69) may enhance membrane partitioning and channel access compared to less lipophilic analogs .

Hepatoma Anticancer SAR Expansion Starting from DMFC Lead

DMFC (3,5-dimethyl-7H-furo[3,2-g]chromen-7-one) has established the anticancer potential of this scaffold with HepG2 IC50 = 8.46 µM and p53-dependent apoptosis induction [1]. The target compound introduces a C3-phenyl and C5-butyl substitution, enabling systematic exploration of steric and lipophilic effects on cytotoxicity while maintaining the C2-methyl group present in DMFC. This is directly relevant for medicinal chemistry teams optimizing furocoumarin-based anticancer agents [1].

Selective Estrogen Receptor Modulator (SERM) Screening

The furo[3,2-g]chromene scaffold is claimed in patents (US 8,877,949) as an estrogen receptor modulator with potential applications in osteoporosis, cardiovascular disease, and breast cancer [1]. The C3-phenyl group on the target compound aligns with the aromatic substitution pattern seen in phytoestrogenic furocoumarins. Procurement supports nuclear receptor profiling panels to assess ERα/ERβ selectivity and tissue-specific estrogenic activity [1].

Drug Metabolism and β-Glucuronidase Inhibition Studies

The target compound has existing ChEMBL registration (CHEMBL3790643) with β-glucuronidase inhibition assay data, providing an immediate starting point for metabolism-focused research [1]. This differentiates it from unsubstituted psoralen, which is profiled against acetylcholinesterase and MAO-A but not β-glucuronidase. Researchers investigating enterohepatic recirculation of drug glucuronides or intestinal inflammation can procure this compound as a pre-annotated tool molecule [1].

Quote Request

Request a Quote for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.